N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with hydroxy, methoxybenzenesulfonyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Hydroxy Group: This step may involve the use of hydroxylation reactions, often employing reagents such as hydrogen peroxide or other oxidizing agents.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced using sulfonyl chloride derivatives in the presence of a base.
Methylation: The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the benzamide to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]benzamide |
InChI |
InChI=1S/C22H21NO5S/c1-14-15(2)21(24)20(29(26,27)18-11-9-17(28-3)10-12-18)13-19(14)23-22(25)16-7-5-4-6-8-16/h4-13,24H,1-3H3,(H,23,25) |
InChI Key |
WWRJDIVRUUDYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.